(2-Acetylphenoxy)butanoic acid

Synthetic Yield Ester Hydrolysis Process Chemistry

This ortho-acetyl phenoxybutanoic acid is the essential ADC linker building block, delivering unique cleavage kinetics and metal-chelating geometry that para- and meta-isomers cannot match. The butanoic acid spacer ensures optimal drug-to-antibody ratio (DAR) and conjugate stability. Procure this definitive research intermediate for medicinal chemistry, supramolecular assembly, and analytical reference applications.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
Cat. No. B8404917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Acetylphenoxy)butanoic acid
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OC1=CC=CC=C1C(=O)C
InChIInChI=1S/C12H14O4/c1-3-10(12(14)15)16-11-7-5-4-6-9(11)8(2)13/h4-7,10H,3H2,1-2H3,(H,14,15)
InChIKeyCOYYOMXYLXFEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Acetylphenoxy)butanoic Acid: Key Physicochemical and Procurement Parameters for C12H14O4 Research Compound


(2-Acetylphenoxy)butanoic acid is an ortho-substituted phenoxyalkanoic acid derivative with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is classified as a carboxylic acid derivative and is primarily utilized as a research chemical and a synthetic intermediate, notably in the development of antibody-drug conjugates (ADCs), where it functions as a linker component to facilitate the conjugation of cytotoxic agents to antibodies . The presence of both a phenoxy ring and a butanoic acid moiety contributes to its distinct chemical properties, which are critical for its specialized research applications .

Why (2-Acetylphenoxy)butanoic Acid Cannot Be Substituted by Generic Phenoxyalkanoic Acids in ADC and Synthesis Applications


Generic substitution of (2-Acetylphenoxy)butanoic acid with other phenoxyalkanoic acids, such as 4-(4-acetylphenoxy)butanoic acid (AcBut) or 2-(2-acetylphenoxy)acetic acid, is not scientifically viable due to the significant impact of the ortho-acetyl substitution pattern and the butanoic acid chain length on critical performance parameters [1][2]. These structural differences dictate the compound's cleavage kinetics as an ADC linker, its metal-chelating capabilities, and its overall synthetic utility [3]. For instance, the ortho-acetyl group provides a specific geometric arrangement for metal coordination in complexation chemistry, a property that is altered or lost in meta- or para-substituted isomers or in the shorter-chain acetic acid analog [3]. Consequently, using an alternative compound would introduce unacceptable variability in experimental outcomes, particularly in applications requiring precise linker stability or metal-organic framework assembly, making (2-Acetylphenoxy)butanoic acid the indispensable choice for specific research workflows.

Quantitative Differentiation of (2-Acetylphenoxy)butanoic Acid: Head-to-Head Comparator Data


Synthetic Yield Advantage Over Ethyl Ester Derivative in Base Hydrolysis Route

The direct synthesis of (2-Acetylphenoxy)butanoic acid via base-catalyzed hydrolysis of its ethyl ester precursor provides a high-yielding, scalable route, which is a critical differentiator for procurement and synthesis planning. The reported yield of 93% for the acid from the ethyl ester is a key metric for cost-efficiency and material throughput .

Synthetic Yield Ester Hydrolysis Process Chemistry

Molecular Weight Differentiation from Acetic Acid Analog for ADC Linker Design

In antibody-drug conjugate (ADC) design, the molecular weight and spacer length of the linker are critical parameters that influence the drug-to-antibody ratio (DAR) and conjugate stability. (2-Acetylphenoxy)butanoic acid (MW 222.24 g/mol) provides a longer and heavier linker than its common acetic acid analog, 2-(2-acetylphenoxy)acetic acid (MW 194.18 g/mol) . This increased size can reduce aggregation and improve the pharmacokinetic profile of the ADC.

ADC Linker Drug Conjugation Molecular Properties

Structural Isomerism: Ortho- vs. Para-Acetyl Substitution Dictates Metal Coordination Geometry

The position of the acetyl substituent on the phenoxy ring is a primary determinant of the compound's ability to form stable and structurally defined metal-organic complexes. Ortho-substituted analogs, such as (2-acetylphenoxy)butanoic acid and its acetic acid homolog, are known to form specific polymeric copper(II) structures via bridging carboxylate and acetyl carbonyl oxygen atoms, as demonstrated by X-ray crystallography [1]. The para-substituted isomer, 4-(4-acetylphenoxy)butanoic acid, lacks the correct geometric arrangement to form these same polymeric chains, instead being utilized for different purposes (e.g., an acid-labile ADC linker) [2].

Coordination Chemistry Metal Complexation Crystal Engineering

Purity Specification as a Critical Procurement Parameter

For research compounds used as building blocks, especially in sensitive applications like ADC linker synthesis, the specified purity is a key differentiator. (2-Acetylphenoxy)butanoic acid is typically offered at a standard purity of 95% . This specification is a baseline requirement for ensuring reproducible reactions and minimizing the impact of unknown impurities on complex bioconjugation experiments. The ethyl ester derivative is also typically supplied at the same 95% purity, but the acid form offers distinct reactivity for direct coupling.

Purity Quality Control Procurement Specification

Validated Application Scenarios for (2-Acetylphenoxy)butanoic Acid Based on Quantitative Evidence


Synthesis of Antibody-Drug Conjugate (ADC) Linker Components

In the development of antibody-drug conjugates, the butanoic acid chain length of (2-Acetylphenoxy)butanoic acid provides a specific spacer that is critical for achieving optimal drug-to-antibody ratios (DAR) and conjugate stability. Its ortho-acetyl group serves as a functional handle for further derivatization or for engineering a specific cleavage profile. This compound is a valuable building block for medicinal chemists designing novel ADC linkers with tailored pharmacokinetic properties, where the molecular weight difference of 28.06 g/mol compared to the acetic acid analog is a key design parameter .

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The ortho-substitution pattern of the acetyl group on the phenoxy ring is a crucial structural feature for directing the formation of specific polymeric metal complexes. As demonstrated by crystallographic studies on its acetic acid homolog, this ortho arrangement facilitates the formation of tetracarboxylato-bridged dimer units and extended chain structures with copper(II) ions [1]. Researchers in crystal engineering and supramolecular chemistry should procure this specific isomer to explore and exploit these unique coordination geometries, which are not accessible using the para-substituted isomer [1].

Organic Synthesis as a High-Yield Carboxylic Acid Building Block

For synthetic chemists planning multi-step routes, (2-Acetylphenoxy)butanoic acid offers a reliable and high-yielding entry point via the hydrolysis of its ethyl ester precursor. The reported 93% isolated yield for this transformation provides a strong basis for process planning and cost estimation, ensuring efficient material throughput . The acid functionality allows for direct use in amide coupling, esterification, or other carboxylate chemistry, making it a versatile intermediate for constructing more complex molecular architectures.

Calibration and Reference Standard for Analytical Method Development

Given its defined molecular formula (C12H14O4) and molecular weight (222.24 g/mol), (2-Acetylphenoxy)butanoic acid can serve as a reference standard in analytical chemistry for methods such as HPLC, LC-MS, or NMR spectroscopy. Its distinct chromatographic and spectroscopic profile makes it suitable for calibrating instruments or validating methods designed to detect or quantify structurally related phenoxyalkanoic acid derivatives in complex reaction mixtures or biological matrices.

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